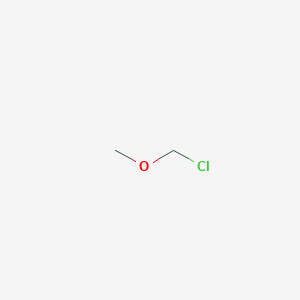

Chloromethyl methyl ether

Description

Properties

IUPAC Name |

chloro(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUZRXYOEPSWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO | |

| Record name | METHYL CHLOROMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020307 | |

| Record name | Chloromethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl chloromethyl ether appears as a clear colorless liquid. Flash point -4 °F. Irritates the eyes and respiratory system. Very toxic by inhalation and may be toxic by ingestion or skin absorption. Vapors are heavier than air., Colorless liquid with an irritating odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor. | |

| Record name | METHYL CHLOROMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloromethyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/65 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloromethyl methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

138 °F at 760 mmHg (EPA, 1998), 59.5 °C, 59.00 to 60.00 °C. @ 760.00 mm Hg, 59 °C, 138 °F | |

| Record name | METHYL CHLOROMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloromethyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/65 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloromethyl methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

32 °F (EPA, 1998), 0 °C, 0 °C (open cup)., -8 °C c.c., 32 °F (open cup), (oc) 32 °F | |

| Record name | METHYL CHLOROMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/65 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloromethyl methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), MISCIBLE WITH ETHANOL & ETHER & MANY OTHER ORG SOLVENTS, SOL IN ACETONE, CHLOROFORM, ETHYL ETHER, ETHYL ALCOHOL, Soluble in oxygenated solvents, Solubility in water: decomposes, Reacts | |

| Record name | METHYL CHLOROMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloromethyl methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0605 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0603 @ 20 °C/4 °C, Relative density (water = 1): 1.06, 1.06 | |

| Record name | METHYL CHLOROMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/65 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloromethyl methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

0.5245 lb/cu ft at 70 °F, Relative vapor density (air = 1): 2.8 | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

192 mmHg at 70 °F (NIOSH, 2023), 30.0 [mmHg], Vapor pressure: 3.705 lb/sq inch at 70 °F, 30 mm Hg at 22 °C, Vapor pressure, kPa at 20 °C: 21.6, 192 mmHg at 70 °F, (70 °F): 192 mmHg | |

| Record name | METHYL CHLOROMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/65 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloromethyl methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Technical grade chloromethyl methyl ether contains 1-8% bis(chloromethyl)ether ... ., Commercial product is usually contaminated by sym-dichloromethyl ether. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ, Colorless liquid., Colorless liquid | |

CAS No. |

107-30-2 | |

| Record name | METHYL CHLOROMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloromethyl methyl ether | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloromethyl-methyl-ether-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, chloromethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloromethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334G5B96VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloromethyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/65 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, chloromethyl methyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN657890.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-154.3 °F (EPA, 1998), -103.5 °C, -104 °C, -154 °F | |

| Record name | METHYL CHLOROMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloromethyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0238 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROMETHYL METHYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/65 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloromethyl methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0129.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Chloromethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of chloromethyl methyl ether (CMME), a reactive chloroalkyl ether widely utilized in organic synthesis. It details its synthesis, with a focus on modern methods that mitigate the formation of hazardous byproducts, its reaction mechanisms, and its primary applications, particularly as a protecting group for alcohols. Due to its carcinogenic nature, this guide also emphasizes the critical safety precautions required when handling this compound.

Introduction to Chloromethyl Methyl Ether (CMME)

Chloromethyl methyl ether (chemical formula CH₃OCH₂Cl), often abbreviated as MOM-Cl, is a colorless liquid that serves as a potent alkylating agent.[1] Its principal application in organic synthesis is for the introduction of the methoxymethyl (MOM) ether protecting group for alcohols, a crucial step in the multi-step synthesis of complex molecules.[1][2] It also finds use as a chloromethylating agent in reactions like the Blanc chloromethylation.[1]

Caution: Chloromethyl methyl ether is a known human carcinogen and is classified as an extremely hazardous substance.[3][4] Historical synthesis methods are notorious for producing bis(chloromethyl) ether (BCME), an even more potent carcinogen, as a significant impurity.[1][2] Consequently, modern protocols focus on the in situ generation of CMME to minimize exposure and avoid the formation of BCME.[1][5]

Synthesis of Chloromethyl Methyl Ether

The synthesis of CMME has evolved from hazardous classical methods to safer, more controlled modern procedures that are suitable for laboratory and industrial use.

The traditional method, first reported in Organic Syntheses, involves treating a mixture of formaldehyde and methanol with a stream of hydrogen chloride gas.[6]

Reaction: CH₂O + CH₃OH + HCl → CH₃OCH₂Cl + H₂O

While this method can produce high yields, it is now largely obsolete in research and industrial settings. The primary drawback is the unavoidable formation of the highly carcinogenic bis(chloromethyl) ether (BCME) as a byproduct, which is difficult to separate from the desired product via distillation.[1][3]

To circumvent the dangers associated with BCME, current methodologies generate CMME from dimethoxymethane (also known as methylal) and an acid chloride. These methods are preferred because they do not produce BCME and the CMME is often generated in situ for immediate use.[1][5]

The general reaction involves the cleavage of an ether by an acid chloride, catalyzed by a Lewis or protic acid:

Reaction: CH₃OCH₂OCH₃ + RCOCl → CH₃OCH₂Cl + RCOOCH₃

Commonly used acid chlorides include acetyl chloride and benzoyl chloride.[1][2] A variety of catalysts can be employed, with zinc(II) salts being particularly effective.[7][8]

The following table summarizes quantitative data from various synthesis protocols.

| Method | Reactants | Catalyst/Conditions | Yield | Purity/Notes | Reference(s) |

| Classical Method | Formaldehyde, Methanol, Hydrogen Chloride | Aqueous solution, saturated with HCl | 64–66% | Significantly contaminated with bis(chloromethyl) ether (BCME). Requires distillation. | [6] |

| Zinc-Catalyzed Acetal Cleavage | Dimethoxymethane, Acetyl Chloride | Zinc Bromide (ZnBr₂), 0.01 mol% | Near-quant. | Produces a solution of CMME in methyl acetate. Ideal for in situ use. | [3][7][8] |

| Sulfuric Acid-Catalyzed Cleavage | Dimethoxymethane, Benzoyl Chloride | Concentrated Sulfuric Acid (H₂SO₄), 5 mol% | 74% | Product is distilled. Contains <0.1% BCME. | [2] |

| In Situ HCl Generation | Methylal (Dimethoxymethane), Acetyl Chloride, Methanol | Anhydrous, sealed vessel, 25°C for 36 hours | 95% | Closed system enhances safety and yield. | [9] |

Reaction Mechanisms

The Lewis acid-catalyzed reaction between dimethoxymethane and an acyl chloride proceeds through the formation of an oxonium ion intermediate. The Lewis acid (e.g., Zn²⁺) coordinates to one of the ether oxygens, making it a better leaving group. The chloride from the acyl chloride then attacks the activated methyl group, leading to the formation of CMME and a methyl ester byproduct.

References

- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. epa.gov [epa.gov]

- 5. CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 8. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3972947A - Process for the preparation of chloromethyl methyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chloromethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl methyl ether (CMME), systematically named chloro(methoxy)methane, is a highly reactive chloroalkyl ether with the chemical formula CH₃OCH₂Cl. It is a colorless liquid with a characteristic irritating odor.[1][2] Due to its potent alkylating capabilities, CMME is a valuable reagent in organic synthesis, notably for the introduction of the methoxymethyl (MOM) protecting group for alcohols.[3][4] However, its utility is paralleled by its significant hazardous properties, including high flammability and carcinogenicity, necessitating stringent safety protocols during its handling and use.[3][5][6] This guide provides a comprehensive overview of the physical and chemical properties of chloromethyl methyl ether, detailed experimental methodologies for their determination, and a visualization of its key chemical reactions.

Physical Properties

The physical characteristics of chloromethyl methyl ether are summarized in the table below, providing key data for its handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅ClO | [1] |

| Molecular Weight | 80.51 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][7] |

| Odor | Irritating, characteristic ether-like | [1][2] |

| Boiling Point | 55-59 °C (131-138 °F) at 760 mmHg | [1][6][8] |

| Melting Point | -103.5 °C (-154.3 °F) | [1][2][6] |

| Density | 1.0605 g/mL at 20 °C | [1][2][6] |

| Vapor Density | 2.78 (Air = 1) | |

| Vapor Pressure | 192 mmHg at 20 °C | [6][9] |

| Flash Point | -17.8 °C (-0.4 °F) | [1][6] |

| Solubility | Reacts with water. Miscible with ethanol, ether, acetone, and chloroform. | [1][2][10] |

| LogP (Octanol/Water Partition Coefficient) | 0.32 | [1] |

Chemical Properties and Reactivity

Chloromethyl methyl ether is a versatile and highly reactive chemical. Its reactivity is primarily dictated by the presence of the electrophilic chloromethyl group attached to an oxygen atom.

Reactivity with Water (Hydrolysis): CMME reacts with water to decompose into hydrochloric acid, formaldehyde, and methanol.[6][11] This reaction can be rapid and vigorous.

Use as a Protecting Group (MOM Protection): In organic synthesis, CMME is widely used to protect alcohols by forming a methoxymethyl (MOM) ether. This reaction typically occurs in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The MOM group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.

Hazardous Reactions: CMME is highly flammable and can form explosive mixtures with air.[5][6] It is incompatible with strong oxidizing agents.[5] Upon heating to decomposition, it emits toxic fumes of hydrogen chloride and other chlorinated compounds.[2][6]

Carcinogenicity: Chloromethyl methyl ether is a known human carcinogen, and exposure is strictly regulated.[3][6] Technical grade CMME can be contaminated with the even more potent carcinogen, bis(chloromethyl) ether.[1]

Experimental Protocols

Due to the hazardous nature of chloromethyl methyl ether, all experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for determining the boiling point of small quantities of volatile and hazardous liquids like CMME.

Apparatus:

-

A small round-bottom flask (5-10 mL)

-

A micro condenser

-

A digital thermometer with a suitable adapter

-

A heating mantle or sand bath

-

Boiling chips or a magnetic stir bar and stirrer

-

Clamps and stand

Procedure:

-

Place a small volume (e.g., 2-3 mL) of chloromethyl methyl ether into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

-

Assemble the micro-reflux apparatus, ensuring the condenser is in a vertical position and connected to a chilled water source.

-

Position the thermometer so that the bulb is just below the side arm of the condenser, ensuring it will be immersed in the vapor of the boiling liquid but not touching the liquid itself.

-

Gently heat the flask.

-

Observe the liquid and record the temperature at which a steady reflux of vapor and condensate is observed on the thermometer bulb. This stable temperature is the boiling point.

-

Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

Determination of Density

The density of a hazardous liquid like CMME can be determined using a pycnometer or by carefully measuring the mass of a known volume.

Apparatus:

-

A pycnometer (a small glass flask with a precise volume)

-

An analytical balance

-

A constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Carefully fill the pycnometer with chloromethyl methyl ether, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid from the capillary opening.

-

Dry the outside of the pycnometer and record its mass.

-

The mass of the CMME is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the CMME by the known volume of the pycnometer.

Solubility Testing

Given that CMME reacts with water, its solubility is more accurately described as miscibility with organic solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes

Procedure (for organic solvents):

-

Place a known volume (e.g., 1 mL) of the solvent (e.g., ethanol, diethyl ether, acetone) into a test tube.

-

Gradually add small, measured volumes of chloromethyl methyl ether to the solvent, mixing after each addition.

-

Observe for any signs of immiscibility (e.g., formation of layers, cloudiness).

-

If the two liquids form a single, clear phase after the addition of a significant volume of CMME, it is considered miscible.

Procedure (reaction with water):

-

Place a small amount of deionized water in a test tube.

-

Carefully add a few drops of chloromethyl methyl ether.

-

Observe the reaction, noting any heat generation, gas evolution (HCl fumes), and changes in the solution's appearance. The decomposition indicates reactivity rather than simple dissolution.

Visualizations

Reaction Workflow: Protection of an Alcohol with CMME

The following diagram illustrates the general workflow for the protection of an alcohol using chloromethyl methyl ether to form a methoxymethyl (MOM) ether.

Caption: General experimental workflow for the protection of an alcohol using CMME.

Signaling Pathway: Mechanism of MOM Protection

The following diagram illustrates the reaction mechanism for the protection of an alcohol with chloromethyl methyl ether in the presence of a base.

Caption: Reaction mechanism for the formation of a MOM ether.

Signaling Pathway: Hydrolysis of Chloromethyl Methyl Ether

The following diagram shows the pathway for the hydrolysis of chloromethyl methyl ether in the presence of water.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. phillysim.org [phillysim.org]

- 3. GT Digital Repository [repository.gatech.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vernier.com [vernier.com]

- 6. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. hazwastehelp.org [hazwastehelp.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

The Dual-Edged Sword: A Technical Guide to Chloromethyl Methyl Ether (MOM) as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protecting groups for alcohols, the methoxymethyl (MOM) ether has long been a workhorse, valued for its reliability and distinct stability profile.[1][2][3] This technical guide provides an in-depth exploration of the use of chloromethyl methyl ether (MOM-Cl) for the introduction of the MOM group, detailing its reaction mechanisms, experimental protocols, and stability, while also addressing the significant safety concerns associated with its use.[2]

Introduction: The Role of the MOM Group

The primary function of a protecting group is to temporarily mask a reactive functional group, such as a hydroxyl group, to prevent it from undergoing unwanted reactions during synthetic transformations elsewhere in the molecule.[1] The MOM group, an acetal, effectively shields the alcohol's reactivity under a variety of conditions, particularly basic, nucleophilic, and many oxidizing and reducing environments.[3][4] Its facile removal under acidic conditions provides a convenient and often selective deprotection strategy.[1][4]

Mechanism of Protection and Deprotection

The introduction of the MOM group onto an alcohol is typically achieved through a nucleophilic substitution reaction. The choice of base dictates the precise mechanistic pathway.

Protection Mechanisms

Two primary methods are employed for the protection of alcohols as MOM ethers:

-

Using a Weak, Non-Nucleophilic Base (e.g., DIPEA): In this approach, the alcohol attacks the highly electrophilic carbon of MOM-Cl first, followed by deprotonation of the resulting oxonium ion by the base.[1] The reactivity of MOM-Cl is enhanced by the alpha-oxygen atom, which stabilizes the developing positive charge in the transition state.[1]

-

Using a Strong Base (e.g., NaH): With a strong base, the alcohol is first deprotonated to form a more nucleophilic alkoxide. This alkoxide then readily attacks MOM-Cl in an SN2 reaction to form the MOM ether.[1][5]

A safer alternative to the highly carcinogenic MOM-Cl involves the use of dimethoxymethane (methylal) in the presence of an acid catalyst, which proceeds via an acetal exchange mechanism.[1][4]

Deprotection Mechanism

The removal of the MOM group is typically accomplished by acid-catalyzed hydrolysis.[1] Protonation of the ether oxygen makes the acetal susceptible to nucleophilic attack by water or an alcohol solvent, leading to the formation of a hemiacetal which subsequently decomposes to the free alcohol, formaldehyde, and methanol.[1]

Stability Profile of MOM Ethers

MOM ethers exhibit a broad range of stability, making them a versatile choice in complex syntheses.

-

Stable to:

-

Labile to:

Quantitative Data Summary

The following tables summarize typical reaction conditions, times, and yields for the protection of alcohols as MOM ethers and their subsequent deprotection.

Table 1: Protection of Alcohols as Methoxymethyl (MOM) Ethers

| Substrate Type | Reagents and Conditions | Time | Yield (%) | Reference(s) |

| Primary Alcohol | MOM-Cl, DIPEA, NaI, CH₂Cl₂; 0 °C to 25 °C | 16 h | Not Specified | [2] |

| General Alcohol | i-Pr₂NEt, MeOCH₂Cl; CH₂Cl₂ | 4 - 18 h | 90 - 98% | [7] |

| General Alcohol | P₂O₅, CH₂(OMe)₂; CHCl₃, RT | 4 h | 86% | [7] |

| General Alcohol | DMAP, i-Pr₂NEt, MeOCH₂Cl; CH₂Cl₂ | 16 h | 71 - 97% | [7] |

| Phenol | Methoxymethyl acetate, ZnCl₂ etherate; CH₂Cl₂ | 16 h | 81% | |

| 4-Nitrobenzyl alcohol | Methoxymethyl acetate, ZnCl₂ etherate; CH₂Cl₂ | 3 h | 76% |

Table 2: Deprotection of Methoxymethyl (MOM) Ethers

| Substrate Type | Reagents and Conditions | Time | Yield (%) | Reference(s) |

| General MOM Ethers | p-TSA (trituration, solvent-free), then H₂O | 30 min | 85 - 98% | [8][9] |

| Phenolic MOM Ethers | CBr₄, PPh₃; ClCH₂CH₂Cl, 40°C | Not Specified | 90 - 99% | [10] |

| General MOM Ethers | HCl; H₂O, MeOH | 3 - 8 h | 89 - 93% | [7] |

| General MOM Ethers | HBr; H₂O, MeCN, RT | 2 h | 95% | [7] |

| General MOM Ethers | TMSBr; CH₂Cl₂, 0 °C | 30 min | 100% | [7] |

| Aromatic MOM Ethers | TMSOTf, 2,2'-bipyridyl; CH₃CN, 0 °C to RT | Not Specified | High | [6] |

| General MOM Ethers | Bi(OTf)₃; THF, H₂O, RT | 30 - 40 min | High | [11] |

| General MOM Ethers | ZnBr₂, n-PrSH | < 10 min | High | [12] |

Experimental Protocols

Protection of a Primary Alcohol using MOM-Cl and DIPEA

This protocol is a general and widely used method for the protection of primary alcohols.[2]

Materials:

-

Primary alcohol

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl) - Caution: Carcinogen [1][2]

-

Sodium iodide (NaI)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of the alcohol (1.0 eq.) and DIPEA (4.0 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere at 0 °C, add MOM-Cl (3.0 eq.) dropwise.[2]

-

Add NaI (0.5 eq.) to the reaction mixture.[2]

-

Allow the reaction to warm to room temperature and stir for 16 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection of a MOM Ether using Acidic Hydrolysis

This is a standard method for the cleavage of MOM ethers.

Materials:

-

MOM-protected alcohol

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Water

Procedure:

-

Dissolve the MOM-protected alcohol in methanol.

-

Add a catalytic amount of concentrated HCl.[4]

-

Heat the mixture to reflux and stir for 3-8 hours.[7]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected alcohol.

-

Purify if necessary.

Visualizing the Workflow

Signaling Pathways and Experimental Workflows

Caption: General workflow for the protection and deprotection of alcohols using the MOM group.

Caption: Comparison of MOM protection mechanisms with weak and strong bases.

Safety Considerations: The Carcinogenicity of MOM-Cl

A critical consideration when employing MOM-Cl is its classification as a potent carcinogen.[1][2][13][14] It is a powerful alkylating agent that can react with biological nucleophiles, including DNA.[1] Therefore, stringent safety precautions are mandatory when handling this reagent. These include working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, lab coat, safety glasses), and having a proper quenching and disposal procedure in place. Safer, alternative methods for introducing the MOM group, such as the use of dimethoxymethane with an acid catalyst or methoxymethyl acetate, should be considered whenever possible.[1][4][15]

Conclusion

The methoxymethyl ether remains a valuable protecting group for alcohols in organic synthesis due to its robust nature and predictable reactivity. While the use of its most common precursor, chloromethyl methyl ether, is fraught with significant health risks that demand rigorous safety protocols, a thorough understanding of the reaction mechanisms, stability, and alternative reagents allows for its judicious and effective application. For researchers and professionals in drug development, the ability to strategically employ the MOM group can be a key element in the successful synthesis of complex molecular targets.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. adichemistry.com [adichemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

- 9. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Chloromethyl methyl ether | MOM chloride | ClCH2OCH3 – Ereztech [ereztech.com]

- 14. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) ether is a cornerstone in the strategic protection of hydroxyl and other heteroatom functional groups in multistep organic synthesis. Its widespread use in the development of complex molecules, particularly in pharmaceuticals, stems from its straightforward installation, predictable stability across a range of non-acidic reaction conditions, and generally facile removal under acidic catalysis. This guide provides a comprehensive overview of the MOM protecting group, detailing its properties, methods of formation and cleavage, and critical data for its application by researchers, scientists, and drug development professionals.

Core Properties and Stability

The MOM group protects a hydroxyl functional group by converting it into an acetal (R-O-CH₂-O-CH₃), which renders it inert to a variety of reagents.[1] This acetal linkage is the key to both its stability and its eventual cleavage. The MOM group is also effective in protecting phenols, amines, and carboxylic acids.[2]

The stability of the MOM ether is a critical consideration in synthetic planning. It is generally robust under neutral to strongly basic conditions, making it compatible with many common synthetic transformations. However, its lability in the presence of acids dictates the strategic planning of subsequent reaction steps.

Table 1: Stability Profile of the Methoxymethyl (MOM) Ether

| Reagent/Condition | Stability | Notes |

| Aqueous Conditions | Stable between pH 4 and pH 12.[3] | Unstable under strongly acidic conditions (pH < 4).[3][4] |

| Bases | Stable | Inert to common bases such as NaH, DIPEA, pyridine, and LDA.[3][4] |

| Nucleophiles | Stable | Generally stable to organometallic reagents (Grignard, organolithiums), though some cleavage can occur with chelation.[4][5] |

| Reducing Agents | Generally Stable | Stable to NaBH₄ and LiAlH₄.[5] Can be cleaved by Lewis acidic hydrides like DIBAL-H.[5] |

| Oxidizing Agents | Stable | Inert to a variety of common oxidizing agents.[3][4] |

| Electrophiles | Stable | Stable to many electrophilic reagents.[3][4] |

| Lewis Acids | Labile | Cleaved by a wide range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, TMSOTf, ZnBr₂).[5][6] |

| Chromatography | Potentially Labile | Can be cleaved on acidic silica gel.[5][7] Neutralization of silica gel with a base like triethylamine is recommended.[5] |

Synthesis of Methoxymethyl Ethers (Protection)

The introduction of the MOM group can be accomplished through several methods, with the choice of reagents primarily depending on the substrate's sensitivity and the desired reaction conditions.

This is the most common and efficient method for the protection of primary, secondary, and tertiary alcohols, as well as phenols. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated.[8]

-

With a Non-nucleophilic Base: A hindered base like N,N-diisopropylethylamine (DIPEA) is frequently used.[8][9]

-

With a Strong Base: For less reactive alcohols, a strong base such as sodium hydride (NaH) can be used to first generate the alkoxide, which then reacts with MOMCl.[2][3]

Safety Note: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and a potent alkylating agent.[8] It should be handled with extreme caution using appropriate personal protective equipment in a well-ventilated fume hood.[5]

As a safer alternative to the carcinogenic MOMCl, dimethoxymethane can be used in an acid-catalyzed acetal exchange reaction.[2][10] An excess of dimethoxymethane is often used to drive the equilibrium towards the product.[2] Catalysts such as phosphorus pentoxide (P₂O₅), trifluoromethanesulfonic acid (TfOH), or zirconium(IV) chloride (ZrCl₄) are effective.[3][11]

Experimental Protocols: Protection

-

Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., argon), add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 equiv).[1][9]

-

Addition of MOMCl: Slowly add chloromethyl methyl ether (MOMCl, 1.5-3.0 equiv) dropwise to the solution.[1][9]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by Thin-Layer Chromatography (TLC).[9]

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Separate the layers and extract the aqueous layer with DCM.[9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][9] Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.[9]

-

Preparation: Prepare a solution of the alcohol (1.0 equiv) in dimethoxymethane, which can also serve as the solvent.[9]

-

Catalyst Addition: Add a catalytic amount of a strong acid or Lewis acid (e.g., P₂O₅, TfOH, or ZrCl₄).[3][11]

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC analysis.[9]

-

Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[9]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Cleavage of Methoxymethyl Ethers (Deprotection)

The removal of the MOM group is most commonly achieved under acidic conditions.[2][6] The choice of acid and reaction conditions can be tailored to allow for selective deprotection in the presence of other acid-sensitive groups.[6]

Table 2: Comparison of Selected Acid-Catalyzed MOM Deprotection Methods

| Entry | Substrate Type | Reagent(s) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | [6] |

| 2 | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | [6] |

| 3 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | N/A | High | [6][11] |

| 4 | Various MOM Ethers | Dichloromethane/TFA (15:1) | DCM/TFA | 25 | 12 h | High | [2][6] |

| 5 | Phenolic MOM Ethers | CBr₄, PPh₃ | CH₂ClCH₂Cl | 40 | 1-3 h | 90-99 | [12] |

| 6 | Various MOM Ethers | ZnBr₂, n-PrSH | CH₂Cl₂ | RT | < 10 min | High | [13] |

Experimental Protocols: Deprotection

-

Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).[5]

-

Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[5]

-

Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. Reaction times can vary from a few hours to overnight.[5]

-

Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.[5]

-

Purification: Remove the methanol under reduced pressure and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify by column chromatography if necessary.[5]

-

Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature (25 °C).[6]

-

Reaction: Stir the resulting solution at 25 °C. Monitor the reaction progress by TLC until full conversion is observed (typically 12 hours).[6]

-

Workup: Dilute the reaction mixture with DCM and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.[1][2]

-

Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product, which can be further purified.[2]

Logical Relationships and Troubleshooting

The successful application of the MOM group requires an understanding of its potential unintended cleavage pathways. Certain reagents, seemingly benign, can facilitate its removal.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. adichemistry.com [adichemistry.com]

- 4. MOM Ethers [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the In Situ Generation of Chloromethyl Methyl Ether for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract